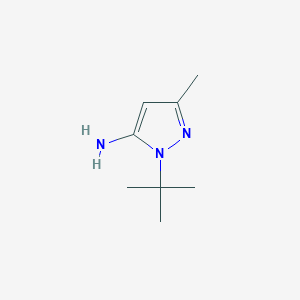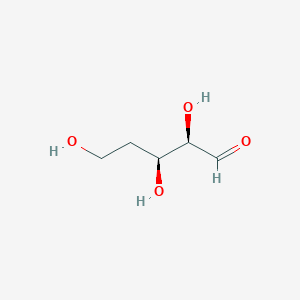
2-Hydroxycinnamaldehyde
Vue d'ensemble
Description
2-Hydroxycinnamaldehyde (HCA) is an active component isolated from the stem bark of Cinnamomum cassia . It has been found to exert anticancer effects through multiple mechanisms .
Synthesis Analysis
The synthesis of this compound involves multiple mechanisms. It has been found to have anticancer effects and can inhibit signal transducer and activator of transcription 3 (STAT3) signaling in prostate cancer cells .
Molecular Structure Analysis
The molecular formula of this compound is C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .
Chemical Reactions Analysis
This compound has been found to ameliorate imiquimod-induced psoriasiform inflammation by targeting PKM2-STAT3 signaling in mice . It has also been involved in a one-pot, two-step reaction sequence with enolic 1,3-dicarbonyl nucleophiles to construct an enantioenriched 2,8-dioxabicyclo .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 311.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 131.8±13.5 °C .
Applications De Recherche Scientifique
Séquence de réaction multicatalytique asymétrique
Les 2-hydroxycinnamaldéhydes peuvent être utilisés dans une séquence de réaction multicatalytique asymétrique avec des composés énoliques 1,3-dicarbonylés pour construire des acétals bicycliques pontés . Ce processus implique une catalyse iminium et une catalyse de liaison anionique, qui présentent une activité catalytique élevée . Le groupe hydroxyle phénolique inhérent du 2-hydroxycinnamaldéhyde joue un rôle important dans le processus catalytique .
2. Induction de l'apoptose dans les cellules leucémiques Le 2-hydroxycinnamaldéhyde a été trouvé pour induire l'apoptose dans les cellules de leucémie promyélocytaire humaine HL-60 . Ceci est réalisé par l'activation des voies mitochondriales . Il induit également l'activation de JNK (kinase N-terminale c-Jun), et l'inhibition pharmacologique de JNK prévient efficacement l'apoptose induite par le 2-hydroxycinnamaldéhyde .
Voie dépendante des espèces réactives de l'oxygène (ROS)
Le 2-hydroxycinnamaldéhyde peut réguler la voie JNK dépendante des ROS . Cette voie est essentielle en biologie du cancer, car les changements dans le stress oxydatif cellulaire sont apparus comme un événement critique dans le cancer . Les espèces réactives de l'oxygène (ROS) intracellulaires, qui sont produites en permanence par les mitochondries, ont été suggérées pour réguler les processus impliqués dans l'arrêt du cycle cellulaire des cellules cancéreuses, la sénescence et l'apoptose .
Mécanisme D'action
Target of Action
2-Hydroxycinnamaldehyde (HCA) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a crucial transcription factor involved in many cellular processes such as cell growth and apoptosis . Overactivation of STAT3 has been closely associated with the development of various cancers .
Mode of Action
HCA inhibits the STAT3 signaling pathway, leading to the suppression of T cell activation and Th17 cell differentiation . It also inhibits the Wnt/β-catenin signaling pathway . These interactions result in the induction of apoptosis in cancer cells .
Biochemical Pathways
HCA affects several biochemical pathways. It induces the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase1/2 (ERK1/2) in cancer cells . It also activates the transcription factor KLF17, which suppresses Id-1, indicating that HCA inhibits the epithelial-mesenchymal transition (EMT) by multiple transcriptional programs .
Pharmacokinetics
The pharmacokinetics of HCA were characterized in male Sprague–Dawley rats as part of a preclinical evaluation . BCA, a derivative of HCA, was rapidly converted to HCA in the rat serum after either intravenous or oral uptake; HCA was subsequently converted to o-coumaric acid . The half-lives of both HCA and BCA were approximately 2 hours .
Result of Action
HCA induces apoptosis in cancer cells through the activation of mitochondrial pathways . This includes the translocation of Bim and Bax from the cytosol to mitochondria, downregulation of Bcl-2 protein expression, cytochrome c release into the cytosol, loss of mitochondrial membrane potential, and caspase activation . HCA treatment significantly inhibits tumor growth in various cancer models .
Action Environment
The inherent phenolic hydroxyl group of this compound plays an important role in the catalytic process . This group potentially provides a phenoxide anion to combine with the thiourea moiety of a bifunctional tertiary amine-thiourea catalyst via anion binding . This suggests that the chemical environment significantly influences the action, efficacy, and stability of HCA.
Orientations Futures
2-Hydroxycinnamaldehyde has shown promise in the treatment of psoriasis and other STAT3-mediated skin disorders, such as infection, inflammation, and carcinogenesis . It has also been suggested that it may have a role in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease . Further experimental and clinical studies are required to confirm these potential therapeutic effects .
Propriétés
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNZCQPDVTDET-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295133 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
60125-23-7, 3541-42-2 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamaldehyde, o-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)



![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)



![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)
